2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]
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Overview
Description
2,2’,7,7’-Tetra(pyren-1-yl)-9,9’-spirobi[fluorene] is a complex organic compound known for its unique structural and photophysical properties. This compound is part of the spirobifluorene family, which is characterized by a spiro-linked fluorene core. The addition of pyrene groups enhances its electronic and optical properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetra(pyren-1-yl)-9,9’-spirobi[fluorene] typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of pyrene boronic acid with a spirobifluorene derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’,7,7’-Tetra(pyren-1-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: The pyrene groups can be oxidized to form pyrenequinones.
Reduction: Reduction reactions can convert the pyrene groups to dihydropyrene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the pyrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrenequinones, while substitution reactions can produce brominated or nitrated derivatives of the compound .
Scientific Research Applications
2,2’,7,7’-Tetra(pyren-1-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Mechanism of Action
The mechanism of action of 2,2’,7,7’-Tetra(pyren-1-yl)-9,9’-spirobi[fluorene] is largely dependent on its interaction with light and other molecules. The pyrene groups can absorb light and enter an excited state, which can then transfer energy to other molecules or generate reactive oxygen species. This property is particularly useful in applications like photodynamic therapy, where the compound can target and destroy cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,3,6,8-Tetrakis(6-(octyloxy)naphthalene-2-yl)pyrene (PY-1)
- 1,3,6,8-Tetrakis((E)-2-(6-(n-octyloxy)naphthalene-2-yl)vinyl)pyrene (PY-2)
- 1,3,6,8-Tetrakis((6-(n-octyloxy)naphthalene-2-yl)ethynyl)pyrene (PY-3)
Uniqueness
What sets 2,2’,7,7’-Tetra(pyren-1-yl)-9,9’-spirobi[fluorene] apart from similar compounds is its spiro-linked fluorene core, which provides enhanced thermal stability and unique electronic properties. This makes it particularly suitable for applications in optoelectronics and materials science .
Properties
CAS No. |
608130-98-9 |
---|---|
Molecular Formula |
C89H48 |
Molecular Weight |
1117.3 g/mol |
IUPAC Name |
2,2',7,7'-tetra(pyren-1-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C89H48/c1-5-49-13-17-57-21-33-65(73-41-25-53(9-1)81(49)85(57)73)61-29-37-69-70-38-30-62(66-34-22-58-18-14-50-6-2-10-54-26-42-74(66)86(58)82(50)54)46-78(70)89(77(69)45-61)79-47-63(67-35-23-59-19-15-51-7-3-11-55-27-43-75(67)87(59)83(51)55)31-39-71(79)72-40-32-64(48-80(72)89)68-36-24-60-20-16-52-8-4-12-56-28-44-76(68)88(60)84(52)56/h1-48H |
InChI Key |
XSDBOJHQJGNXOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC6=C(C=C5)C7=C(C68C9=C(C=CC(=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C1=C8C=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C=C(C=C7)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
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